molecular formula C23H23N3O3S B2702862 (Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865180-96-7

(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2702862
CAS No.: 865180-96-7
M. Wt: 421.52
InChI Key: VQPJRZHSNXVEMQ-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetically engineered benzo[d]thiazole derivative designed as a high-potency photosensitizer for photodynamic therapy (PDT) and photobiomodulation research. Its core research value lies in its integrated molecular architecture, which combines a strong electron-donating diethylamino group and a rigid, planar heteroaromatic system. This design facilitates efficient intersystem crossing to generate cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen ( ^1 ), upon irradiation with specific wavelengths of light, a fundamental mechanism for inducing controlled cellular apoptosis in malignant tissues. The incorporation of a prop-2-yn-1-yl (propargyl) group provides a versatile chemical handle, enabling researchers to perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for the covalent conjugation of the photosensitizer to various targeting moieties, such as antibodies, peptides, or nanoparticles ( ^2 ). This allows for the development of highly targeted therapeutic agents that can selectively localize in tumor microenvironments, thereby enhancing the precision and efficacy of PDT while minimizing off-target effects. Consequently, this compound serves as a critical research tool for advancing the fields of targeted cancer therapeutics, bioorthogonal chemistry, and the study of light-triggered biological mechanisms.

Properties

IUPAC Name

methyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-5-14-26-19-13-10-17(22(28)29-4)15-20(19)30-23(26)24-21(27)16-8-11-18(12-9-16)25(6-2)7-3/h1,8-13,15H,6-7,14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPJRZHSNXVEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that may influence its biological activity. Its molecular formula is C₁₈H₁₈N₂O₃S, and it includes a diethylamino group, a benzoyl moiety, and a thiazole ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been suggested that the compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The diethylamino group is known to enhance lipophilicity, which may facilitate cell membrane penetration and improve bioavailability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on related benzopsoralens demonstrated their ability to inhibit topoisomerase II, leading to reduced cell proliferation in mammalian cells . These findings suggest that the compound may possess similar mechanisms of action.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on Mannich bases, which share structural characteristics with this compound, has shown promising antibacterial and antifungal activities . The ability to disrupt microbial cell membranes or inhibit essential enzymes could be a mechanism through which this compound exerts its antimicrobial effects.

Cytotoxicity Studies

In vitro cytotoxicity assays have been employed to evaluate the effects of this compound on human cancer cell lines such as HeLa and HepG2. Preliminary results indicate that it may induce apoptosis in these cells, possibly through the activation of caspase pathways or by generating reactive oxygen species (ROS) .

Study 1: Antiproliferative Effects

A study conducted on derivatives of benzopsoralens revealed that compounds with similar functional groups to this compound showed marked antiproliferative effects when tested against several cancer cell lines. The mechanism was linked to topoisomerase inhibition, suggesting that this compound may also act through similar pathways .

Study 2: Antimicrobial Screening

In another investigation, isoquinoline derivatives were screened for antimicrobial activity using the MTT assay. Compounds structurally related to this compound displayed significant inhibition against various bacterial strains, indicating potential therapeutic applications in infectious diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzopsoralensInhibition of topoisomerase II
AntimicrobialMannich basesBactericidal and fungicidal effects
CytotoxicityIsoquinoline derivativesInduction of apoptosis in cancer cells

Scientific Research Applications

Antitumor Activity

Research has demonstrated that compounds similar to (Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving mitochondrial dysfunction and caspase activation.
  • Case Study : A study on related thiazole derivatives showed promising results against prostate cancer cell lines, indicating that modifications in the side chains can enhance cytotoxic effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

  • Activity Spectrum : Preliminary tests suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Research Findings : A series of thiazole derivatives were synthesized and tested for antibacterial activity, with some showing effective inhibition against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor is noteworthy:

  • Target Enzymes : Studies indicate that similar compounds can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis. This suggests possible applications in skin whitening agents or treatments for hyperpigmentation disorders.
  • Experimental Evidence : In vitro assays demonstrated that certain derivatives effectively inhibited tyrosinase activity, providing a basis for further exploration in dermatological applications .

Synthetic Routes

The synthesis of this compound involves multi-step reactions:

  • Formation of Thiazole Ring : Initial reactions typically involve the condensation of appropriate thioketones with aldehydes or ketones under acidic conditions.
  • Imine Formation : The introduction of the diethylamino-benzoyl moiety occurs through nucleophilic attack on a carbonyl carbon followed by dehydration to form the imine.
  • Final Esterification : Methylation completes the synthesis, yielding the desired ester form.

Modification for Enhanced Activity

Chemical modifications can significantly influence the biological activity of this compound:

Modification TypeResulting Effect
Alkyl Chain VariationAlters lipophilicity and bioavailability
Functional Group SubstitutionModifies receptor binding affinity
Stereochemical ChangesImpacts pharmacodynamics

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name/ID Core Structure Key Substituents/Features Bioactivity (Reported) Reference
(Z)-Methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate Benzo[d]thiazole Propargyl, diethylamino-benzoyl, methyl ester Not reported
Thiazole derivatives (11a-c) Thiazole Hydrazone-derived side chains Analgesic (e.g., 30–40% pain inhibition)
Compound 40 () Benzamide + thiazole 2-Methyl-4-thiazolylmethylthio, nitroaniline Anticancer, antiviral
Styryl quinazoline (5) Quinazoline Styryl group, ester Not specified
1,2,4-Triazolo[3,4-a]isoindol-5-one (15) Isoindole-triazole fusion Annelated triazole ring Screened but not detailed

Key Structural Comparisons :

  • Thiazole vs.
  • Diethylamino-Benzoyl Moiety: Similar to nitroaniline groups in Compound 40, this substituent may enhance solubility and intermolecular interactions .

Q & A

Basic Question: What synthetic strategies are recommended to optimize the Z-configuration of this compound?

Methodological Answer:
The Z-configuration can be stabilized during synthesis by controlling reaction kinetics and steric effects. A validated approach involves:

  • Stepwise imine formation : React the 4-(diethylamino)benzoyl chloride with a pre-synthesized thiazole intermediate under anhydrous conditions (e.g., THF, 0–5°C) to minimize premature cyclization .
  • Propargyl group introduction : Use a Sonogashira coupling with prop-2-yn-1-yl bromide under Pd/Cu catalysis to ensure regiospecificity .
  • Stereochemical control : Employ chiral auxiliaries or low-temperature crystallization (e.g., –20°C in ethanol/water) to isolate the Z-isomer, as thermal equilibration may favor the E-form .

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the Z-configuration via coupling constants (e.g., imine proton deshielding at δ 8.5–9.0 ppm) and NOESY correlations between the propargyl group and thiazole protons .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in DMSO/hexane mixtures .
  • HPLC-PDA : Monitor purity (>97%) using a C18 column (acetonitrile/0.1% TFA gradient) to detect residual starting materials or byproducts .

Advanced Question: How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:
Given structural analogs (e.g., thiazole derivatives in ) show anticancer and antiviral activity, prioritize:

  • Kinase inhibition assays : Screen against EGFR or VEGFR-2 using fluorescence polarization (FP) with ATP-competitive probes .
  • Cytotoxicity profiling : Use MTT assays on HeLa or A549 cell lines, comparing IC50_{50} values to reference inhibitors like doxorubicin .
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescent substrates (e.g., Caspase-Glo®) to confirm mechanism of action .

Advanced Question: What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C under argon, as the diethylamino and propargyl groups may undergo photodegradation or oxidative dimerization .
  • Hydrolytic stability : Avoid aqueous buffers at pH > 8.0, as the ester group (COOCH3_3) is prone to saponification. Use anhydrous DMSO for stock solutions .
  • Thermal degradation : Conduct TGA/DSC to identify decomposition thresholds (>150°C) and optimize lyophilization conditions .

Advanced Question: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with:
    • Substituent variation : Replace diethylamino with dimethylamino or pyrrolidino to assess electronic effects on bioactivity .
    • Propargyl replacement : Substitute with allyl or cyclopropyl groups to evaluate steric tolerance in binding pockets .
  • Biological testing : Compare IC50_{50} values across analogs in kinase assays and correlate with computational docking (e.g., AutoDock Vina) to identify key binding interactions .

Advanced Question: What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures (AMBER force field) to model aggregation or protein binding .
  • ADMET prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 inhibition, guiding toxicity studies .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer:

  • Batch consistency : Verify synthesis protocols (e.g., reaction time, catalyst purity) and characterize intermediates via LC-MS to rule out impurities .
  • Assay standardization : Cross-validate results using orthogonal methods (e.g., FP vs. SPR for binding affinity) and include positive controls (e.g., staurosporine for kinase assays) .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.